Eldecalcitol

Overview

Description

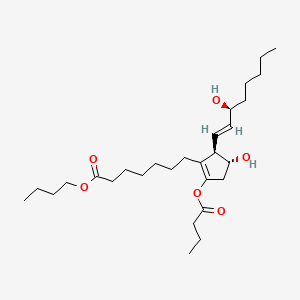

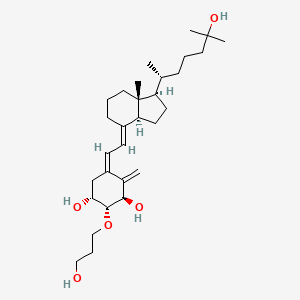

Eldecalcitol, also known as ED-71, is a synthetic analog of 1α,25-dihydroxyvitamin D3. It is primarily used in the treatment of osteoporosis due to its potent effects on bone metabolism. This compound has been shown to increase bone mineral density and reduce the risk of fractures in osteoporotic patients .

Scientific Research Applications

Eldecalcitol has a wide range of scientific research applications. In medicine, it is used to treat osteoporosis by increasing bone mineral density and reducing bone resorption . In cancer research, this compound has shown potential anti-tumor activity by inhibiting the growth of squamous cell carcinoma cells through the down-regulation of heparin-binding protein 17 and fibroblast growth factor-binding protein-1 . Additionally, this compound has been studied for its effects on mineral metabolism, particularly in regulating intestinal phosphate absorption .

Mechanism of Action

Eldecalcitol exerts its effects by binding to the vitamin D receptor with less affinity but higher affinity to vitamin D-binding protein compared to 1α,25-dihydroxyvitamin D3. This results in a prolonged half-life in plasma. This compound increases bone mineral density by suppressing the expression of receptor activator of nuclear factor kappa-Β ligand (RANKL) in trabecular bone, thereby reducing bone resorption . It also enhances intestinal phosphate absorption by inducing the expression of sodium-dependent phosphate transporter type IIb .

Safety and Hazards

Eldecalcitol is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It also has a higher risk of hypercalciuria .

Future Directions

Eldecalcitol has been shown to induce the modeling-based bone formation in trabeculae, i.e., “minimodeling” previously proposed by Frost, in addition to exerting anti-resorptive effects for the osteoporotic treatment . Since minimodeling-/modeling-based bone formation is not coupled with osteoclastic bone resorption, this compound may be able to induce bidirectional function—anti-resorptive effects and anabolic effects mediated by minimodeling-/modeling-based bone formation . Further large-scale trials should be conducted to verify the long-term effects and safety of ELD in osteoporosis .

Biochemical Analysis

Biochemical Properties

Eldecalcitol interacts with the Vitamin D receptor (VDR) and Vitamin D-binding protein . It binds to the VDR with less affinity but binds to the Vitamin D-binding protein with higher affinity than 1,25(OH)2D, showing a long half-life in plasma . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent muscle loss and osteoporosis in disuse muscle atrophy via NF-κB signaling in mice . It also increases bone mineral density and reduces markers of bone turnover more than alfacalcidol .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with the Vitamin D receptor (VDR) and Vitamin D-binding protein . It binds to these biomolecules, influencing enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on the prevention of sarcopenia among adults with prediabetes, this compound showed promising effects over time .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at different dosages. For instance, in a study on healthy Chinese adult males, this compound showed dose-proportional pharmacokinetic exposure over the tested dose range of 0.5–0.75 µg .

Metabolic Pathways

This compound is involved in the metabolic pathways of Vitamin D. It does not need any hydroxylation to exert its biologic action; the 3-hydroxypropoxy chain increases VDBP binding and the half-life .

Transport and Distribution

This compound is an orally administered drug to patients, which binds to Vitamin D receptors and binding protein for the goal of achieving greater specificity to bind calcium for its absorption .

Subcellular Localization

Given its role as a Vitamin D analog and its interactions with the Vitamin D receptor and Vitamin D-binding protein, it is likely that it is localized in the same subcellular compartments as these biomolecules .

Preparation Methods

The synthesis of eldecalcitol involves several steps, starting from the known Diels-Alder adduct of a cholestadiene derivative. The synthetic route includes epoxide ring opening, retro-Diels-Alder reaction, and subsequent conversion to the vitamin D3 analog through irradiation and thermal isomerization . Industrial production methods focus on maintaining the stability of this compound by preventing the formation of degradation products such as tachysterol and trans isomers. This is achieved by incorporating antioxidants and using specific excipients in the pharmaceutical preparation .

Chemical Reactions Analysis

Eldecalcitol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonic acid for epoxide ring opening and hydroxypropyl methylcellulose for stabilizing the compound . Major products formed from these reactions include the active vitamin D3 analog and its isomers .

Comparison with Similar Compounds

Eldecalcitol is compared with other vitamin D analogs such as alfacalcidol and 1α,25-dihydroxyvitamin D3. Unlike alfacalcidol, this compound has a more potent effect on increasing bone mineral density and reducing bone resorption . This compound also has a longer half-life in plasma compared to 1α,25-dihydroxyvitamin D3, making it more effective in maintaining stable levels of the active compound in the body . Similar compounds include alfacalcidol, calcitriol, and paricalcitol .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Eldecalcitol involves several steps, including the synthesis of the starting material, the coupling of the starting material with a key intermediate, and the final deprotection and purification of the product.", "Starting Materials": [ "3-hydroxypropionitrile", "3-methyl-2-butenal", "dimethylformamide", "sodium hydride", "methyl iodide", "palladium on carbon", "magnesium", "iodine", "methanol", "acetic acid", "ethyl acetate" ], "Reaction": [ "Step 1: Synthesis of key intermediate", "a. React 3-hydroxypropionitrile with 3-methyl-2-butenal in the presence of sodium hydride and dimethylformamide to form a key intermediate.", "Step 2: Coupling of key intermediate with starting material", "a. React the key intermediate with methyl iodide in the presence of palladium on carbon to form a new intermediate.", "b. React the new intermediate with magnesium to form a Grignard reagent.", "c. React the Grignard reagent with iodine and the starting material in the presence of methanol, acetic acid, and ethyl acetate to form Eldecalcitol.", "Step 3: Deprotection and purification of Eldecalcitol", "a. Deprotect the Eldecalcitol by treating it with a strong acid.", "b. Purify the Eldecalcitol by recrystallization." ] } | |

| Eldecalcitol [1a,25-DIHYDROXY-2ß-(3-hydroxypropoxy)vitamin D3] is an analog of 1a,25-dihydroxyvitamin D3 [1,25(OH)2D3], bearing a hydroxypropoxy residue at the 2b position. Eldecalcitol is also effective in increasing bone mass and was able to enhance bone strength in rodents. It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25(OH)2D, showing a long half-life in plasma. | |

CAS RN |

104121-92-8 |

Molecular Formula |

C30H50O5 |

Molecular Weight |

490.7 g/mol |

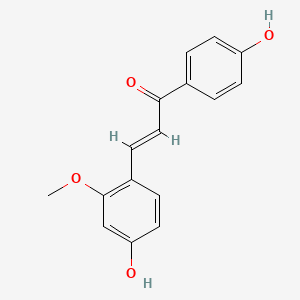

IUPAC Name |

5-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/t20?,24?,25?,26?,27?,28?,30-/m1/s1 |

InChI Key |

FZEXGDDBXLBRTD-YMAPZVFJSA-N |

Isomeric SMILES |

CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |

Appearance |

Solid powder |

Other CAS RN |

104121-92-8 |

Purity |

>97% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

2-(3-hydroxypropoxy)-1,25-dihydroxyvitamin D3 2-(3-hydroxypropoxy)calcitriol 20-epi-1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 20-epi-ED-71 20-epi-eldecalcitol ED 71 ED-71 eldecalcitol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.